molecular formula C20H19ClN2O5S B6560028 2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1021264-50-5

2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No. B6560028
CAS RN: 1021264-50-5
M. Wt: 434.9 g/mol
InChI Key: YQXUXBXXKLGMBN-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a group of compounds known for their wide range of biological activities . The compound also contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. Oxazoles are found in many biologically active compounds.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Sulfonamides, for example, can undergo reactions with amines, alcohols, and other nucleophiles .

Scientific Research Applications

Antiviral Activity

The synthesis of this compound involves a six-step process starting from 4-chlorobenzoic acid. Notably, it yields 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, which can be further converted into sulfonyl chloride derivatives. Among these, compounds 7b and 7i have demonstrated anti-tobacco mosaic virus (TMV) activity . This antiviral potential makes it relevant for agricultural applications.

Antibacterial and Antifungal Properties

Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been associated with diverse biological activities. Reports indicate that these compounds possess antifungal and herbicidal properties, making them valuable candidates for agricultural use . Investigating their antibacterial effects could also be worthwhile.

Anticonvulsant Potential

While not directly studied for anticonvulsant properties, related 1,3,4-thiadiazoles have shown promise in this area . Further exploration of the compound’s effects on neuronal activity and seizure control could be insightful.

Tumor Cell Growth Inhibition

In previous work, researchers synthesized 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives to inhibit tumor cell growth . Investigating whether our compound exhibits similar effects could be valuable for cancer research.

Crystallographic Studies

The synthesized compound has been characterized using crystal X-ray, IR, NMR, and HRMS techniques . Understanding its three-dimensional structure and interactions can inform further applications.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many sulfonamides act as inhibitors of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5S/c1-25-15-8-14(9-16(26-2)19(15)27-3)23-18(24)11-29-20-22-10-17(28-20)12-4-6-13(21)7-5-12/h4-10H,11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXUXBXXKLGMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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